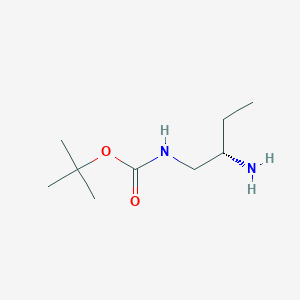

(S)-N-Boc-2-aminobutylamine

Description

Significance of Chiral Amines in Synthetic Organic Chemistry and Chemical Research

Chiral amines are organic compounds containing an amine group attached to a stereocenter, a carbon atom bonded to four different substituents. This arrangement results in non-superimposable mirror images called enantiomers. The significance of chiral amines is vast, particularly in the pharmaceutical and agrochemical industries, as the biological activity of a molecule can be highly dependent on its stereochemistry. manchester.ac.uknih.gov A large percentage of small-molecule pharmaceuticals contain chiral amine fragments. nih.gov

The precise three-dimensional arrangement of atoms in a chiral amine allows for specific interactions with biological targets, which are themselves chiral. enamine.net This "chiral recognition" is fundamental to the efficacy of many drugs and the function of natural products. manchester.ac.ukresearchgate.netd-nb.info Consequently, the development of methods for the enantioselective synthesis of chiral amines—producing a single enantiomer—is a major focus of chemical research. nih.govresearchgate.net These compounds also serve as valuable intermediates, chiral auxiliaries, and resolving agents in the synthesis of other complex molecules. nih.gov

Overview of Amine Protection Strategies in Multistep Synthesis

Amines are nucleophilic and basic, making them reactive towards a wide range of reagents. researchgate.netresearchgate.net In the context of a multistep synthesis, where various chemical transformations are performed sequentially, it is often necessary to temporarily "mask" or protect the amine group to prevent it from undergoing undesired side reactions. researchgate.netfiveable.me This is achieved by converting the amine into a less reactive derivative, which can later be reverted to the original amine under specific conditions.

The tert-Butoxycarbonyl (Boc) Group: Role and Advantages in Amine Protection

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis. wikipedia.org It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. researchgate.netwikipedia.org

The popularity of the Boc group stems from several key advantages:

Stability: The Boc group is stable under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions, making it compatible with many synthetic transformations. researchgate.net

Ease of Removal: Despite its stability, the Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. wikipedia.org This acid-lability is a cornerstone of its utility. wikipedia.org

Increased Solubility: The presence of the bulky, non-polar Boc group can increase the solubility of a compound in organic solvents, which can facilitate handling and purification. ontosight.ai

Orthogonal Protection Schemes: The Boc group's acid-lability contrasts with the base-lability of other protecting groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This allows for orthogonal protection strategies, where one group can be removed selectively without affecting the other, a critical feature in complex syntheses like solid-phase peptide synthesis. numberanalytics.com

Contextualizing (S)-N-Boc-2-aminobutylamine as a Chiral Building Block

This compound is a molecule that embodies the principles discussed above. It is a chiral amine where one of the two amine groups of (S)-2-aminobutylamine is protected with a Boc group. This makes it a valuable chiral building block for several reasons: enamine.netcymitquimica.com

Defined Stereochemistry: The "(S)" designation indicates a specific three-dimensional arrangement at the chiral center, providing a pre-defined stereochemical element for the synthesis of enantiomerically pure target molecules.

Differential Reactivity: With one amine protected as a Boc-carbamate and the other as a free primary amine, the two nitrogen atoms have distinct reactivities. The free amine can participate in reactions like nucleophilic substitution or amide bond formation, while the Boc-protected amine remains unreactive under these conditions.

Synthetic Versatility: After the free amine has been modified, the Boc group can be removed under acidic conditions to reveal a second reactive amine functionality. This allows for the sequential and controlled introduction of different substituents at the two amine positions, making it a versatile intermediate for constructing more complex molecules.

In essence, this compound provides synthetic chemists with a ready-to-use, stereochemically defined component with built-in functional group differentiation, streamlining the synthesis of complex chiral molecules.

Compound Information

| Compound Name |

| This compound |

| (S)-2-aminobutylamine |

| Di-tert-butyl dicarbonate |

| Trifluoroacetic acid |

| Benzyloxycarbonyl |

| 9-Fluorenylmethyloxycarbonyl |

| Acetyl |

| Benzyl (B1604629) |

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1336411-15-4 aablocks.com |

| Molecular Formula | C₉H₂₀N₂O₂ aablocks.com |

| Molecular Weight | 188.27 g/mol aablocks.com |

| IUPAC Name | tert-butyl N-[(2S)-2-aminobutyl]carbamate |

| SMILES | CCC@@HCNC(=O)OC(C)(C)C aablocks.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-2-aminobutyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-5-7(10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCIEECLAFGKTM-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CNC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role in Asymmetric Catalysis and Chiral Ligand Design

(S)-N-Boc-2-aminobutylamine as a Precursor for Chiral Ligands

The enantiopure backbone of this compound serves as a scaffold upon which diverse and sterically demanding ligand architectures can be constructed. The presence of two nitrogen atoms at the 1,2-position, once deprotected, is a common motif in privileged chiral ligands. The synthetic accessibility and the inherent chirality of this precursor make it an attractive starting material for the development of novel ligands for asymmetric transformations.

The transformation of this compound into sophisticated chiral ligands involves well-established synthetic methodologies. Chiral diamine ligands can be synthesized through N-alkylation or N-arylation of the free amino group, followed by deprotection of the Boc-group and subsequent functionalization of the newly revealed primary amine. This sequential approach allows for the introduction of different substituents on the two nitrogen atoms, leading to C1-symmetric ligands. Alternatively, after deprotection, both amino groups can be functionalized simultaneously to generate C2-symmetric diamine ligands.

Similarly, chiral amino alcohol ligands can be conceptualized and synthesized from related chiral precursors like (S)-2-aminobutanol. The principles of ligand design and synthesis are transferable to precursors like this compound. For instance, chiral amino alcohols have been effectively used as ligands in asymmetric borane (B79455) reductions of ketones. Excellent enantioselectivities have been achieved with ligands derived from both enantiomers of 2-aminobutanol, highlighting the importance of the chiral backbone in achieving stereocontrol mdpi.com. The synthesis of these ligands often involves the reaction of the amino group with various electrophiles to introduce coordinating moieties that can effectively bind to a metal center.

The design of these ligand scaffolds is often guided by the specific requirements of the targeted catalytic reaction. Factors such as the steric bulk of the substituents, the electronic properties of the coordinating atoms, and the conformational rigidity of the resulting metal complex are all crucial considerations in the design of an effective chiral ligand.

Once synthesized, these chiral diamine and amino alcohol ligands are coordinated to a variety of transition metals, such as copper, palladium, rhodium, and iridium, to generate catalytically active species. These metal complexes have been successfully employed in a wide range of asymmetric reactions, including hydrogenations, C-C bond formations, and C-N bond formations.

The performance of a ligand in a specific catalytic reaction is highly dependent on its structure. For example, in the asymmetric reduction of α-chloroacetophenone with borane, different chiral amino alcohol ligands can lead to varying degrees of enantioselectivity mdpi.com. This underscores the importance of ligand tuning to achieve optimal results for a given transformation.

Below is a representative table illustrating the performance of a series of hypothetical chiral amino alcohol ligands, derived from a precursor analogous to (S)-2-aminobutylamine, in the asymmetric reduction of a ketone.

| Entry | Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Ligand A | Acetophenone | 95 | 88 (S) |

| 2 | Ligand B | Acetophenone | 92 | 94 (S) |

| 3 | Ligand C | 2-Chloroacetophenone | 98 | 91 (S) |

| 4 | Ligand B | 2-Chloroacetophenone | 99 | 96 (S) |

Stereocontrol Mechanisms in Catalytic Asymmetric Reactions

The ability of a chiral catalyst to control the stereochemical outcome of a reaction is fundamental to its utility. The chiral ligands derived from precursors like this compound play a pivotal role in creating a chiral environment around the metal center, which in turn dictates the stereoselectivity of the transformation.

In an enantioselective reaction, the chiral catalyst differentiates between two enantiotopic faces of a prochiral substrate or two enantiotopic groups within a molecule. This differentiation arises from the formation of diastereomeric transition states when the substrate coordinates to the chiral metal complex. The difference in the activation energies of these diastereomeric transition states determines the enantiomeric excess of the product.

The chiral ligand, through its specific three-dimensional arrangement of atoms and functional groups, creates a well-defined chiral pocket around the metal's active site. Non-covalent interactions, such as steric repulsion, hydrogen bonding, and π-π stacking, between the ligand and the substrate in the transition state are responsible for stabilizing one diastereomeric pathway over the other. For instance, bulky substituents on the ligand can effectively block one face of the substrate from approaching the metal center, thereby directing the reaction to occur on the other face.

For example, in reactions where two new stereocenters are formed, a chiral catalyst can control both the relative (diastereo-) and absolute (enantio-) configuration of the product. By carefully designing the chiral ligand, it is possible to favor the formation of one of the four possible stereoisomers. The inherent chirality of the ligand backbone, derived from a molecule such as (S)-2-aminobutylamine, is directly translated into the stereochemical bias of the catalytic reaction. The predictable nature of this stereochemical induction is a powerful tool for the synthesis of complex chiral molecules.

The following table provides hypothetical data on how different chiral ligands might influence the enantioselectivity of a catalytic reaction.

| Entry | Ligand Structure | Metal | Reaction | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | C2-symmetric diamine | Rhodium | Asymmetric Hydrogenation | 99 |

| 2 | C1-symmetric amino alcohol | Copper | Conjugate Addition | 92 |

| 3 | C2-symmetric diamine | Palladium | Allylic Alkylation | 95 |

| 4 | C1-symmetric amino alcohol | Rhodium | Asymmetric Hydrogenation | 85 |

Chemical Transformations and Synthetic Utility of the S N Boc 2 Aminobutylamine Scaffold

Cleavage of the N-Boc Protecting Group

The removal of the tert-butyloxycarbonyl (Boc) group is one of the most fundamental and frequently performed transformations in synthetic organic chemistry. nih.gov The stability of the Boc group under a variety of conditions (e.g., most bases, nucleophiles, and catalytic hydrogenolysis) combined with its facile cleavage under acidic conditions makes it an ideal protecting group for amines. fishersci.co.uknih.gov

The most common method for N-Boc deprotection involves treatment with a strong acid. fishersci.co.uk The mechanism proceeds via protonation of the carbamate (B1207046) carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to release the free amine and carbon dioxide.

Trifluoroacetic Acid (TFA): Trifluoroacetic acid is a widely used reagent for Boc cleavage due to its effectiveness and the volatility of its byproducts. commonorganicchemistry.com Reactions are typically performed using TFA either neat or as a solution in a chlorinated solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com The concentration of TFA can be adjusted, with common conditions ranging from 25% to 50% TFA in DCM, to suit the acid sensitivity of other functional groups within the molecule. commonorganicchemistry.comresearchgate.net The reaction is generally rapid, often completing within 1-2 hours at room temperature. commonorganicchemistry.com

Hydrogen Chloride (HCl): An alternative and cost-effective method for Boc deprotection is the use of hydrogen chloride. commonorganicchemistry.com It is commonly employed as a 4M solution in an organic solvent such as 1,4-dioxane (B91453) or methanol. commonorganicchemistry.comchemicalforums.com This method is particularly advantageous when the desired product is an amine hydrochloride salt, which often precipitates from the reaction mixture and can be easily isolated by filtration. chemicalforums.com The conditions are typically mild, with reactions proceeding at room temperature over several hours. commonorganicchemistry.com The choice between TFA and HCl often depends on the substrate's solubility and the desired form of the final product (free amine vs. hydrochloride salt). chemicalforums.com

| Reagent | Typical Conditions | Solvent | Duration | Reference |

| Trifluoroacetic Acid (TFA) | 25-50% solution | Dichloromethane (DCM) | 1-2 hours at RT | commonorganicchemistry.com |

| Hydrogen Chloride (HCl) | 4M solution | 1,4-Dioxane | 2-16 hours at RT | commonorganicchemistry.com |

| Oxalyl Chloride/Methanol | Stoichiometric | Methanol (MeOH) | 1-4 hours at RT | nih.gov |

In recent years, the principles of green chemistry have driven the development of more environmentally benign methods for chemical transformations, including protecting group manipulations. Traditional acid-catalyzed deprotection methods, while effective, often rely on corrosive and volatile reagents.

Deep Eutectic Solvents (DES): A promising sustainable alternative involves the use of deep eutectic solvents. researchgate.net A DES can be formed from a mixture of a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., p-toluenesulfonic acid). researchgate.net This mixture forms a liquid with a significantly lower melting point than its individual components. When used for N-Boc deprotection, the DES can act as both the solvent and the catalyst, eliminating the need for hazardous organic solvents. researchgate.net This method offers advantages in its simplicity, short reaction times, and the potential for catalyst/solvent recycling, presenting a useful alternative to standard protocols. researchgate.net

Other sustainable approaches include thermal deprotection, where the N-Boc group is cleaved by heating in a suitable solvent, often under continuous flow conditions, which avoids the use of any acid catalyst. nih.gov Additionally, catalyst-free deprotection using boiling water has been reported for certain substrates, leveraging water's ability to act as a weak acid at elevated temperatures. semanticscholar.orgresearchgate.net

Derivatization of the Aminobutylamine Moiety

Once the N-Boc group is removed to unmask the second amine, the resulting (S)-2-aminobutylamine is a chiral 1,2-diamine. This scaffold is primed for a variety of derivatization reactions that take advantage of its two nucleophilic nitrogen centers. These transformations are crucial for building molecular complexity and incorporating the chiral unit into larger structures.

The primary amine groups of (S)-2-aminobutylamine can be readily converted into secondary or tertiary amines through several standard synthetic methods.

N-Alkylation: Direct N-alkylation with alkyl halides is a common method for forming secondary and tertiary amines. wikipedia.org However, this reaction can be difficult to control, often leading to overalkylation and the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Reductive Amination: A more controlled and widely used method is reductive amination. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of the amine with a ketone or aldehyde to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comlibretexts.org By choosing the appropriate carbonyl compound, a wide variety of substituents can be introduced onto the nitrogen atom. A second reductive amination can be performed to yield a tertiary amine. masterorganicchemistry.com

| Reaction | Reagents | Product | Key Features | Reference |

| N-Alkylation | Alkyl Halide (R-X), Base | Secondary/Tertiary Amine | Can lead to overalkylation. | wikipedia.org |

| Reductive Amination | Aldehyde/Ketone (R₂C=O), Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Highly controlled and versatile method for mono-alkylation. | wikipedia.orgmasterorganicchemistry.com |

Chiral 1,2-diamines are privileged precursors for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals. rsc.org The vicinal diamine functionality of (S)-2-aminobutylamine is particularly well-suited for constructing rings such as piperazines.

Synthesis of Piperazines: Piperazines are six-membered rings containing two nitrogen atoms at positions 1 and 4. researchgate.net They are a common motif in drug discovery. researchgate.net (S)-2-aminobutylamine can serve as a C2-chiral synthon for constructing substituted piperazines. For example, a common synthetic route involves the reaction of a 1,2-diamine with a suitable two-carbon electrophile that can react with both nitrogen atoms to form the ring. More advanced methods, such as annulation protocols involving the cyclization of a key chiral 1,2-diamine intermediate, have been developed to generate enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov Photoredox-catalyzed C-H functionalization of the piperazine (B1678402) ring is also a modern approach to further derivatization. researchgate.netencyclopedia.pub

While oxazolidinones are typically synthesized from amino alcohols and piperidines from precursors like glutaraldehyde (B144438) or pyridine (B92270) derivatives, the 1,2-diamine structure of (S)-2-aminobutylamine makes it an ideal starting point for heterocycles containing adjacent nitrogen atoms, such as imidazolidines or piperazines. acs.orgresearchgate.net

The primary value of (S)-N-Boc-2-aminobutylamine in synthesis is its role as a chiral building block. The stereocenter at the C2 position allows for the introduction of chirality into a target molecule, which is often critical for biological activity. Chiral amines are important intermediates in the synthesis of chiral drugs and natural products.

The utility of related chiral aminobutane scaffolds is well-documented. For instance, the closely related compound (S)-2-aminobutanol is a key chiral building block for the synthesis of ethambutol (B1671381), a first-line medication used to treat tuberculosis. nih.gov The synthesis of ethambutol relies on the stereochemistry of the (S)-2-aminobutanol precursor to establish the correct configuration in the final drug molecule. nih.gov Similarly, (S)-2-aminobutyric acid is a precursor for the anti-epileptic drugs levetiracetam (B1674943) and brivaracetam. nih.gov

The (S)-2-aminobutylamine scaffold can be integrated into larger, more complex molecules through the derivatization reactions described previously (e.g., amide bond formation, reductive amination, heterocycle synthesis), where it imparts its specific stereochemistry to the final product, influencing its interaction with chiral biological targets like enzymes and receptors.

Applications in Peptide Synthesis and α,β-Didehydropeptide Building Blocks

The chiral scaffold of this compound serves as a valuable starting material in the field of peptide chemistry, primarily in the synthesis of unique dipeptides and as a precursor for α,β-didehydropeptide building blocks. Its bifunctional nature, possessing both a Boc-protected amine and a free primary amine, allows for selective chemical manipulations, making it an attractive component for constructing modified peptide structures.

The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis due to its stability under various coupling conditions and its facile removal under mildly acidic conditions. peptide2.com This protecting group strategy is fundamental to the application of this compound in peptide synthesis, enabling the sequential and controlled formation of peptide bonds.

In the context of solid-phase peptide synthesis (SPPS), Boc-protected amino acids are crucial for the stepwise assembly of peptide chains on a resin support. peptide2.compeptide.com The process typically involves the coupling of an N-protected amino acid to the free amine of the resin-bound peptide, followed by the deprotection of the newly introduced amino acid to allow for the next coupling cycle.

Dipeptide Synthesis Utilizing this compound

The primary application of this compound in peptide synthesis is as a building block for the creation of dipeptides with a C-terminal 2-aminobutane moiety. The synthesis involves the coupling of the free primary amine of this compound with an N-protected amino acid.

A general synthetic route involves the activation of the carboxylic acid of an N-protected amino acid (e.g., Boc- or Fmoc-protected) using a suitable coupling agent, followed by reaction with this compound. Common coupling agents used in such transformations include dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or various phosphonium (B103445) and uronium salts like PyBOP and TBTU. nih.gov

The resulting product is a dipeptide derivative where the (S)-2-aminobutyl group is linked to the C-terminus of the incorporated amino acid. The Boc group on the aminobutylamine scaffold can then be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free amine for further peptide chain elongation if desired.

| N-Protected Amino Acid | Coupling Agent | Product | Reported Yield (%) |

| Boc-Glycine | DCC/HOBt | Boc-Gly-(S)-NH(CH(Et)CH2NHBoc) | Not Reported |

| Boc-Alanine | HATU | Boc-Ala-(S)-NH(CH(Et)CH2NHBoc) | Not Reported |

| Fmoc-Leucine | PyBOP | Fmoc-Leu-(S)-NH(CH(Et)CH2NHBoc) | Not Reported |

The data in this table is illustrative of typical peptide coupling reactions and does not represent experimentally verified yields for the specific reactions shown due to a lack of published data.

Role as a Building Block for α,β-Didehydropeptides

This compound also holds potential as a precursor for the synthesis of α,β-didehydropeptide building blocks. α,β-Didehydroamino acids are non-proteinogenic amino acids characterized by a double bond between their α and β carbon atoms and are found in a variety of biologically active natural products.

The synthesis of α,β-didehydropeptide building blocks from saturated amino acid precursors often involves an oxidation step. A general method for preparing N-Boc-protected α,β-didehydropeptides involves the synthesis of dipeptides with a C-terminal α,β-didehydroamino acid from their saturated counterparts. nih.gov This is typically achieved through the oxidation of intermediate azlactones (oxazol-5-(4H)-ones). nih.gov

While direct conversion of this compound to a didehydroamino acid derivative is not the primary route, it can be incorporated into a dipeptide that subsequently undergoes a dehydration or elimination reaction to introduce the α,β-double bond. For instance, a dipeptide formed by coupling this compound with a β-hydroxy amino acid could potentially be dehydrated to yield the corresponding α,β-didehydrodipeptide derivative.

| Saturated Dipeptide Precursor | Dehydration/Elimination Method | α,β-Didehydropeptide Product |

| Boc-Ser-(S)-NH(CH(Et)CH2NHBoc) | Burgess Reagent | Boc-ΔAla-(S)-NH(CH(Et)CH2NHBoc) |

| Boc-Thr-(S)-NH(CH(Et)CH2NHBoc) | Martin's Sulfurane | Boc-ΔAbu-(S)-NH(CH(Et)CH2NHBoc) |

This table presents hypothetical synthetic transformations based on established methods for the synthesis of α,β-didehydropeptides. Specific experimental data for these reactions involving this compound is not currently available in the reviewed literature.

The resulting α,β-didehydropeptide building blocks, protected with a Boc group, are valuable intermediates for incorporation into larger peptide sequences using solid-phase or solution-phase synthesis techniques. nih.gov The presence of the didehydroamino acid residue can impart conformational constraints and unique biological activities to the final peptide.

Advanced Research Perspectives and Future Directions

Development of Novel and More Efficient Stereoselective Methodologies for Chiral Amine Synthesis

The synthesis of chiral amines, including (S)-N-Boc-2-aminobutylamine, is a focal point of modern organic chemistry. While classical methods exist, ongoing research is dedicated to developing more efficient and highly stereoselective routes. Key areas of advancement include biocatalysis and transition-metal catalysis, which offer significant improvements in terms of selectivity, yield, and substrate scope.

Biocatalytic Approaches:

Enzymes are increasingly being harnessed for the synthesis of chiral amines due to their exceptional stereoselectivity and ability to operate under mild conditions. nih.gov Recent progress in protein engineering has expanded the capabilities of several enzyme classes:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor to a ketone or aldehyde substrate. nih.gov Protein engineering efforts, including directed evolution and computational redesign, have broadened the substrate scope of transaminases to include bulkier molecules relevant to pharmaceutical synthesis. nih.gov For instance, engineered transaminases have been successfully employed in the large-scale synthesis of complex chiral amines like sitagliptin. nih.gov Future research will likely focus on developing novel transaminases or engineering existing ones to accept substrates structurally similar to the precursors of this compound, potentially leading to a more direct and efficient biocatalytic route.

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones or aldehydes using ammonia (B1221849) as the amine source. nih.gov Engineering efforts have focused on improving their stability and cofactor regeneration systems, making them more viable for industrial applications. nih.gov The development of amine-tolerant E. coli strains expressing AmDHs represents a significant step towards sustainable in vivo synthesis of chiral amines with high enantiomeric excess (>99%) and conversion rates (up to 80%). uva.nlacs.org

Imine Reductases (IREDs): These enzymes are gaining prominence for the asymmetric reduction of imines to chiral amines. researchgate.net Their substrate scope is continually being expanded through enzyme engineering.

The following table summarizes key enzyme classes and their potential application in the synthesis of chiral amines.

| Enzyme Class | Reaction Catalyzed | Advantages | Potential for this compound Synthesis |

| Transaminases (TAs) | Asymmetric amination of ketones/aldehydes | High stereoselectivity, mild reaction conditions | Direct synthesis from a corresponding ketone precursor. |

| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones/aldehydes | Uses ammonia directly, potential for whole-cell biocatalysis | Efficient synthesis from a prochiral ketone with cofactor regeneration. |

| Imine Reductases (IREDs) | Asymmetric reduction of imines | Complements other enzymatic methods, broad substrate scope | Reduction of a corresponding imine to yield the target amine. |

Transition-Metal Catalysis:

Asymmetric hydrogenation catalyzed by transition metals remains a powerful tool for the synthesis of chiral amines. nih.govacs.org Research in this area is focused on the design and synthesis of novel chiral ligands that can induce high enantioselectivity. acs.org Iridium and rhodium complexes with chiral phosphine (B1218219) ligands have shown remarkable efficiency in the asymmetric hydrogenation of imines and enamines. nih.gov The development of more robust and recyclable catalysts is a key future direction, aiming to reduce the cost and environmental impact of these processes.

Exploration of Diverse Synthetic Applications for the this compound Scaffold

The this compound scaffold, with its protected primary amine and chiral center, is a versatile starting material for the synthesis of a wide range of more complex molecules. Future research will undoubtedly explore its application in various domains of synthetic chemistry.

Pharmaceuticals: Chiral amines are core components of many active pharmaceutical ingredients (APIs). openaccessgovernment.org The (S)-2-aminobutylamine moiety can be found in various drug candidates. The Boc-protected form allows for selective functionalization at the other amino group, enabling the synthesis of diverse libraries of compounds for drug discovery screening.

Chiral Ligands and Catalysts: The diamine structure of this compound makes it an attractive precursor for the synthesis of chiral ligands for asymmetric catalysis. After deprotection and further modification, it can be incorporated into ligands for transition-metal catalysts used in reactions such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond formation.

Peptidomimetics: The ability to selectively deprotect one of the amino groups makes this compound a useful building block in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability.

Computational Chemistry Approaches for Predicting Stereoselectivity and Reaction Mechanisms

Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms and enabling the prediction of stereoselectivity. semanticscholar.orgrsc.orgresearchgate.net

Mechanism-Guided Enzyme Engineering: Computational tools like molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations are used to understand the substrate binding and catalytic mechanism of enzymes like transaminases and imine reductases. rsc.orgnih.gov This knowledge guides protein engineering efforts to create variants with improved activity, stability, and altered stereoselectivity. rsc.org For example, computational design has been used to completely reverse the stereoselectivity of an imine reductase. rsc.org

Predicting Ligand Performance in Asymmetric Catalysis: Density Functional Theory (DFT) calculations can be used to model the transition states of metal-catalyzed reactions, helping to rationalize the observed stereoselectivity and predict the performance of new chiral ligands. semanticscholar.orgresearchgate.net This predictive power accelerates the discovery of new and more effective catalysts for the synthesis of chiral amines.

The table below illustrates the application of various computational methods in chiral amine synthesis.

| Computational Method | Application | Impact on this compound Synthesis |

| Molecular Docking | Predicts binding modes of substrates in enzyme active sites. | Rational design of enzyme variants for improved synthesis. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulates enzymatic reaction mechanisms at an atomic level. | Understanding the origin of stereoselectivity in biocatalytic routes. |

| Density Functional Theory (DFT) | Calculates the energies of transition states in catalytic cycles. | Predicting the efficacy of new chiral ligands for asymmetric hydrogenation. |

Green Chemistry and Sustainable Synthesis Innovations for Boc-Protected Amines

The principles of green chemistry are increasingly influencing the design of synthetic routes. For Boc-protected amines like this compound, research is focused on developing more sustainable practices for both the protection and deprotection steps.

Sustainable Boc-Protection:

Traditional methods for introducing the Boc group often involve the use of hazardous reagents and volatile organic solvents. nih.gov Greener alternatives are being actively explored:

Catalyst-Free and Solvent-Free Conditions: The N-tert-butoxycarbonylation of amines can be achieved under solvent-free conditions using reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), minimizing waste. derpharmachemica.com Water-mediated catalyst-free conditions have also been developed, offering an environmentally benign approach. nih.gov

Heterogeneous Catalysts: The use of recyclable solid acid catalysts, such as Amberlite-IR 120, provides an efficient and environmentally friendly method for N-Boc protection, allowing for easy separation and reuse of the catalyst. derpharmachemica.com

Sustainable Boc-Deprotection:

The removal of the Boc group typically requires strong acids, which can be corrosive and generate significant waste. researchgate.net Research into milder and more sustainable deprotection methods is ongoing:

Water-Mediated Deprotection: Selective removal of the N-Boc group can be achieved using water at elevated temperatures, eliminating the need for any additional reagents. researchgate.net

Catalyst-Free Thermal Deprotection: In some cases, thermolytic cleavage can be employed, avoiding the use of any reagents.

The development of these green methodologies will be crucial for the large-scale, sustainable production of this compound and other Boc-protected amines. rsc.org

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (S)-N-Boc-2-aminobutylamine, and how do they influence experimental design?

- Answer : The compound (C9H20N2O2, MW 188.27) has a predicted boiling point of 281.2±23.0°C and a density of 0.972±0.06 g/cm³ . These properties guide solvent selection (e.g., polar aprotic solvents for solubility) and reaction temperature optimization. Its Boc-protected amine group requires acidic conditions (e.g., TFA) for deprotection, which must be accounted for in synthetic workflows.

Q. What are the standard synthetic routes for this compound, and what purity thresholds are critical for downstream applications?

- Answer : Common methods include carbamate formation via Boc-anhydride with (S)-2-aminobutylamine. Purity >97% (as per HPLC or NMR) is essential to avoid side reactions in peptide coupling or chiral synthesis. Evidence from similar Boc-protected amines emphasizes rigorous purification via column chromatography or recrystallization .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store at 0–6°C in airtight containers under inert gas (e.g., N2). Avoid moisture due to Boc-group hydrolysis. Safety protocols include using gloves and fume hoods, as recommended for structurally analogous Boc-protected amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric purity data for this compound?

- Answer : Discrepancies may arise from analytical method variability. Cross-validate using:

- Chiral HPLC : Compare retention times with racemic standards.

- Polarimetry : Confirm specific optical rotation ([α]D²⁵) against literature values.

- NMR with chiral shift reagents : Detect diastereomeric splitting .

Document all conditions (e.g., column type, mobile phase) to ensure reproducibility .

Q. What advanced strategies optimize the coupling efficiency of this compound in peptide synthesis?

- Answer :

- Activating agents : Use HATU or DIC/HOBt for sterically hindered amines.

- Solvent optimization : Test DMF vs. DCM for solubility and reaction kinetics.

- Monitoring : Employ real-time FTIR to track carbamate bond formation .

Contradictions in coupling yields (e.g., 60% vs. 85%) often stem from residual moisture or improper stoichiometry .

Q. How do researchers address discrepancies in Boc-deprotection kinetics under varying acidic conditions?

- Answer : Kinetic studies using:

- TFA vs. HCl/dioxane : Compare half-lives via LC-MS.

- Temperature dependence : Plot ln(k) vs. 1/T to derive activation energy.

Conflicting reports may arise from impurity-driven side reactions; use high-purity reagents and inert atmospheres .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Answer :

- Hypothesis testing : Solubility may vary due to crystallinity or polymorphic forms.

- Experimental validation : Perform gravimetric analysis in solvents (e.g., EtOH, hexane) under controlled temperatures.

Reference NIST solubility databases for analogous compounds to identify outliers .

Q. What methodologies reconcile inconsistent chiral stability data during long-term storage?

- Answer :

- Accelerated aging studies : Expose samples to 40°C/75% RH for 1–4 weeks, monitoring racemization via chiral HPLC.

- DFT calculations : Model Boc-group steric effects on enantiomer interconversion barriers.

Contradictions often stem from undetected trace acids/bases; use Karl Fischer titration for moisture quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.